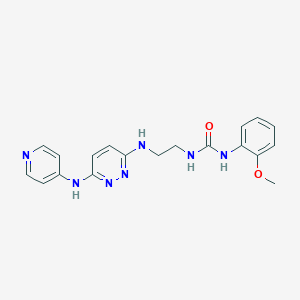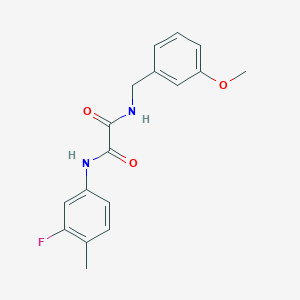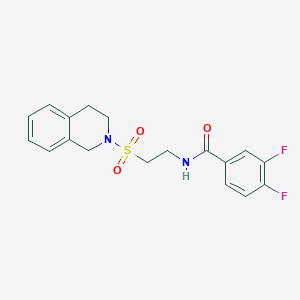
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide is a chemical compound that likely belongs to the class of sulfonated dihydroisoquinolinones. These compounds are of interest due to their potential biological activities and their use in various chemical syntheses. The structure of the compound suggests that it contains a dihydroisoquinoline moiety, which is a bicyclic system consisting of a benzene ring fused to a tetrahydroisoquinoline, and a sulfonamide group, which is known for its involvement in protein binding and inhibition.
Synthesis Analysis
The synthesis of related sulfonated dihydroisoquinolinones has been reported using cascade radical addition and cyclization reactions. In one study, tert-butyl hydroperoxide (TBHP) was used to promote the reaction between arylsulfinic acids and N-allylbenzamides under metal-free conditions, yielding the desired products in good yields . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using molecular modeling. For instance, sulfonamide derivatives of tetrahydroisoquinolines have been analyzed for their ability to bind to the active site of enzymes such as phenylethanolamine N-methyltransferase (PNMT) . These studies have revealed that the sulfonamide group can form hydrogen bonds with key amino acid residues within the enzyme, influencing the inhibitory potency of the compounds.
Chemical Reactions Analysis
The chemical reactivity of dihydroisoquinoline derivatives can be quite diverse. For example, N-sulfonyl-1,2,3-triazoles, which are structurally related to dihydroisoquinolines, have been used as precursors in rhodium(II)-catalyzed or thermally induced reactions to produce dihydroisoquinoline derivatives . These reactions proceed via intermediates such as N-sulfonyl keteneimine or aza-vinyl carbene, depending on the reaction conditions. Such reactivity could be relevant to the chemical behavior of this compound in various synthetic applications.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not provided, related compounds have been synthesized using green chemistry principles. For example, succinimide-N-sulfonic acid has been used as a mild and efficient catalyst for the synthesis of dihydroquinazolinones, which share some structural features with dihydroisoquinolinones . The reported synthesis offers advantages such as high yields, short reaction times, and mild conditions, which could be indicative of the properties of similar compounds.
科学的研究の応用
Synthesis and Molecular Structure
- The compound is used in the synthesis of diverse functionalized isoquinolines, as described in a study that highlights an alternative entry to transformations of N-sulfonyl-4-(2-(ethynyl)aryl)-1,2,3-triazoles using silver catalysis. This process involves a silver carbenoid intermediate, enabling the formation of multiple chemical bonds through complex annulations cascades (Yang et al., 2017).
Inhibitor in Cancer Research
- The compound has been identified as a highly potent and selective inhibitor of aldo-keto reductase AKR1C3, a target in breast and prostate cancer. Crystal structure studies revealed the binding mechanism in the enzyme, guiding further SAR studies around this lead (Jamieson et al., 2012).
Antibacterial Applications
- A study reported the synthesis of a related compound, demonstrating its role as a key intermediate in the optimized synthesis of a potent broad-spectrum antibacterial agent effective against resistant organisms like MRSA (Hashimoto et al., 2007).
Thermal Fragmentation and Rearrangement Studies
- The thermal fragmentation of related N-arylbenzamide oximes and O-phenylsulfonyloxime derivatives has been studied, contributing to the understanding of free radical mechanisms involving homolysis of NO and/or CN bonds (Gaber et al., 2008).
Phase Equilibria Studies
- Research on isoquinolinium ionic liquid phase diagrams, involving the compound's derivatives, has been conducted to analyze performance in extractive selectivity from biosynthesis mediums (Domańska et al., 2012).
Assessment in Tumor Imaging
- The compound's derivative was evaluated for safety, dosimetry, and imaging tumor proliferation in patients with malignant neoplasms, showing potential as a cellular proliferative marker in PET imaging (Dehdashti et al., 2013).
Crystal Structure Analysis
- The molecular structure of related compounds has been established using techniques like X-ray crystallography, contributing to the detailed understanding of these molecules (Akkurt et al., 2008).
Safety and Hazards
The safety information for this compound indicates that it is dangerous . The hazard statements include H335 (May cause respiratory irritation) and H314 (Causes severe skin burns and eye damage) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
将来の方向性
The future directions for this compound could involve further exploration of its bioactive properties. For example, 1-Substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs displayed cytotoxicity against MOLT-3 cell lines . This suggests potential applications in the field of medicinal chemistry.
作用機序
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the catabolism of fatty acids and the maintenance of energy balance .
Mode of Action
It is known to interact with its target, pparδ, potentially influencing the receptor’s activity . This interaction could lead to changes in the transcription of specific genes, thereby affecting cellular processes such as metabolism and energy balance .
Biochemical Pathways
The compound’s interaction with PPARδ may affect various biochemical pathways related to metabolism and energy balance . The downstream effects of these changes could include alterations in the catabolism of fatty acids and other metabolic processes .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its influence on PPARδ and the subsequent changes in gene transcription . These effects could include alterations in cellular metabolism and energy balance .
生化学分析
Biochemical Properties
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide has been identified as a highly potent and isoform-selective inhibitor of the aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer . The compound interacts with AKR1C3 by occupying the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on the AKR1C3 enzyme. By inhibiting this enzyme, the compound can influence cell signaling pathways, gene expression, and cellular metabolism, particularly in cancer cells where AKR1C3 is overexpressed .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the AKR1C3 enzyme. The compound’s carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This binding inhibits the enzyme’s activity, leading to changes in gene expression and cellular metabolism .
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c19-16-6-5-14(11-17(16)20)18(23)21-8-10-26(24,25)22-9-7-13-3-1-2-4-15(13)12-22/h1-6,11H,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNSHSHQBKHUJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B3012613.png)
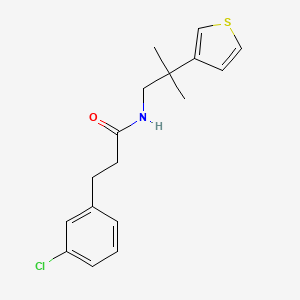
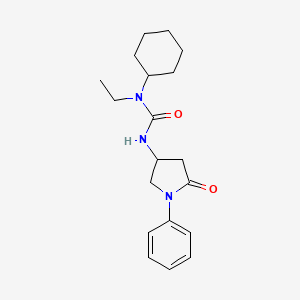
![N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B3012617.png)

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3012619.png)
![(3-Fluoro-4-methylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012620.png)
![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B3012622.png)
![1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid](/img/structure/B3012623.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)
![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)

